molecular formula C13H12F5NO B2574305 (E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 1164453-50-2

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No. B2574305
M. Wt: 293.237
InChI Key: WDHPKGMMEZURPK-BQYQJAHWSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.) .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Trifluoromethyl-substituted Heteroolefins : Research shows that similar compounds to (E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one, specifically trifluoromethyl-substituted heteroolefins, have been synthesized and studied for their chemical properties. Such compounds exhibit a mixture of non-separable syn and anti isomers and react with certain reagents to form derivatives like dihydropyridinium and cyclopentene derivatives (Haas, Lieb, & Schelvis, 1997).

  • Catalytic Synthesis of Beta-Amino Alcohol Derivatives : In a related study, Ir-catalyzed allylic aminations were performed on similar compounds, leading to the synthesis of enantioselective cyclic beta-amino alcohol derivatives. These compounds serve as key intermediates for further chemical synthesis (Lee, Shin, Kang, & Lee, 2007).

  • Development of Amino Acid Mimetics : Another study focused on the synthesis of trisubstituted imidazoles from similar compounds, which provides access to optically active amino acid mimetics with a C-terminal imidazole, useful in medicinal chemistry (Zaman, Kitamura, & Abell, 2005).

Biological and Medical Applications

  • Tumor Imaging and Delineation : A study on the synthesis of fluorine-18 labeled amino acids, closely related to the compound , showed potential in tumor imaging using positron emission tomography (PET), which can be crucial in cancer diagnosis and treatment planning (Shoup & Goodman, 1999).

  • Steroid 5 Alpha-Reductase Inhibition : Research on derivatives of similar compounds has led to the discovery of potent inhibitors of steroid 5 alpha-reductase. This is significant in the context of treating conditions like benign prostatic hyperplasia and androgenetic alopecia (Kumazawa et al., 1995).

Material Science and Engineering

  • Development of Fluorinated Polyimides : A study involving similar fluorinated compounds resulted in the synthesis of novel fluorinated polyimides, which exhibit high thermal stability and low dielectric constants, making them suitable for advanced material applications (Banerjee et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c1-19(9-10-5-3-2-4-6-10)8-7-11(20)12(14,15)13(16,17)18/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPKGMMEZURPK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348339
Record name (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one

CAS RN

1164453-50-2
Record name (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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